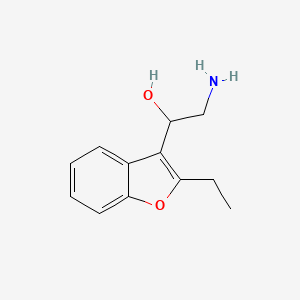![molecular formula C8H7ClN2O B12865102 4-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12865102.png)
4-(Chloromethyl)benzo[d]oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)benzo[d]oxazol-2-amine is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)benzo[d]oxazol-2-amine typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid. This reaction forms 2-(chloromethyl)-1H-benzo[d]imidazole, which is then further reacted to produce the desired benzoxazole derivative .
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve scalable and efficient synthetic routes. One such method includes the use of electrochemical synthesis, which offers high atom economy, minimal impurity formation, and does not require metal catalysts .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions may produce various substituted benzoxazole compounds .
Scientific Research Applications
4-(Chloromethyl)benzo[d]oxazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical entities
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzoxazole: A parent compound with similar structural features.
Oxazoline: A five-membered heterocycle with one nitrogen and one oxygen atom.
Thiazole: A heterocyclic compound containing both sulfur and nitrogen atoms.
Uniqueness: 4-(Chloromethyl)benzo[d]oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group enhances its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
4-(chloromethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H7ClN2O/c9-4-5-2-1-3-6-7(5)11-8(10)12-6/h1-3H,4H2,(H2,10,11) |
InChI Key |
OGDQNKHLHNWWNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


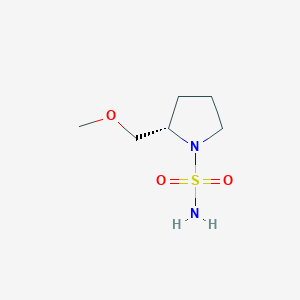
![6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine](/img/structure/B12865026.png)

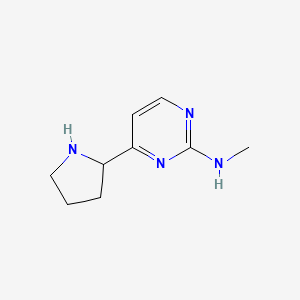
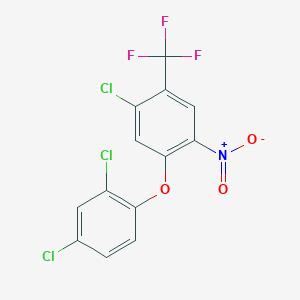
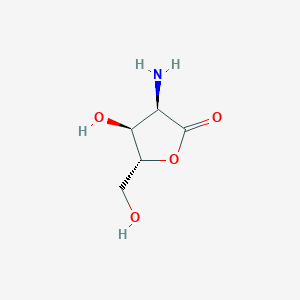
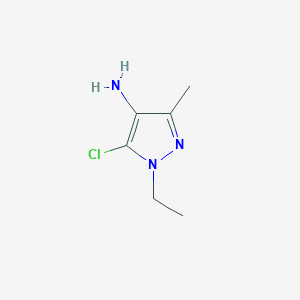
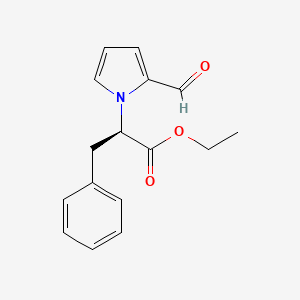
![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)
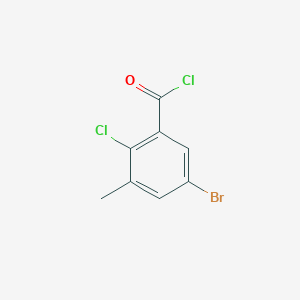
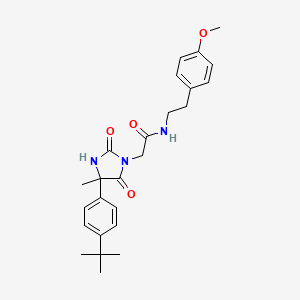

![4-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12865092.png)
